molecular formula C26H36N4O6S B13614329 (2S,4R)-4-hydroxy-1-[(2R)-2-[2-(2-hydroxyethoxy)acetamido]-3,3-dimethylbutanoyl]-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide

(2S,4R)-4-hydroxy-1-[(2R)-2-[2-(2-hydroxyethoxy)acetamido]-3,3-dimethylbutanoyl]-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide

Cat. No.: B13614329
M. Wt: 532.7 g/mol
InChI Key: UTRBIRKKWQMNOF-QTEQDKRBSA-N
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Description

(2S,4R)-4-hydroxy-1-[(2R)-2-[2-(2-hydroxyethoxy)acetamido]-3,3-dimethylbutanoyl]-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-hydroxy-1-[(2R)-2-[2-(2-hydroxyethoxy)acetamido]-3,3-dimethylbutanoyl]-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyrrolidine ring, followed by the introduction of the hydroxy and acetamido groups. The final steps involve the addition of the thiazolylphenyl group and the hydroxyethoxy moiety. Each step requires careful control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing efficient purification techniques. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-hydroxy-1-[(2R)-2-[2-(2-hydroxyethoxy)acetamido]-3,3-dimethylbutanoyl]-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The acetamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups can yield ketones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

(2S,4R)-4-hydroxy-1-[(2R)-2-[2-(2-hydroxyethoxy)acetamido]-3,3-dimethylbutanoyl]-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S,4R)-4-hydroxy-1-[(2R)-2-[2-(2-hydroxyethoxy)acetamido]-3,3-dimethylbutanoyl]-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Properties

Molecular Formula

C26H36N4O6S

Molecular Weight

532.7 g/mol

IUPAC Name

(2S,4R)-4-hydroxy-1-[(2R)-2-[[2-(2-hydroxyethoxy)acetyl]amino]-3,3-dimethylbutanoyl]-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C26H36N4O6S/c1-16-22(37-15-28-16)18-7-5-17(6-8-18)12-27-24(34)20-11-19(32)13-30(20)25(35)23(26(2,3)4)29-21(33)14-36-10-9-31/h5-8,15,19-20,23,31-32H,9-14H2,1-4H3,(H,27,34)(H,29,33)/t19-,20+,23+/m1/s1

InChI Key

UTRBIRKKWQMNOF-QTEQDKRBSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](C(C)(C)C)NC(=O)COCCO)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCO)O

Origin of Product

United States

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